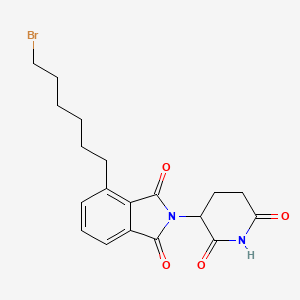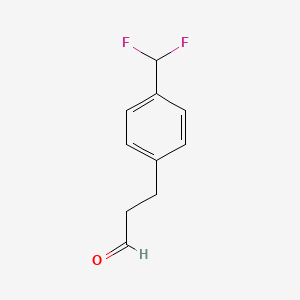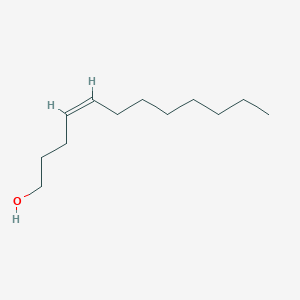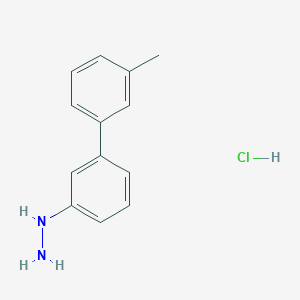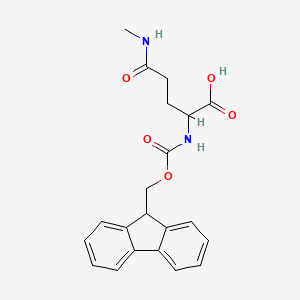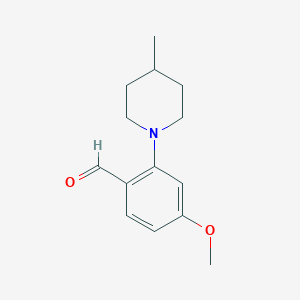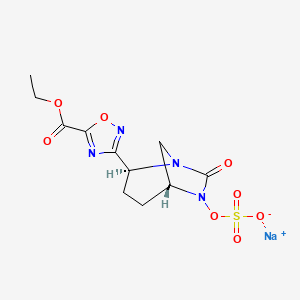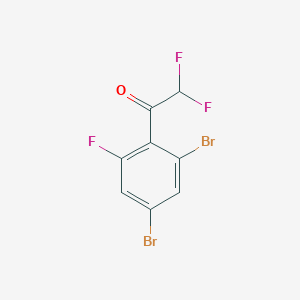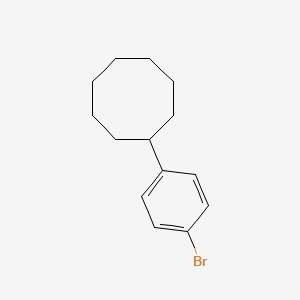
(4-Bromophenyl)cyclooctane
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(4-Bromophenyl)cyclooctane is an organic compound that belongs to the class of cycloalkanes It consists of a cyclooctane ring substituted with a 4-bromophenyl group
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of (4-Bromophenyl)cyclooctane typically involves the bromination of phenylcyclooctane. One common method is the electrophilic aromatic substitution reaction, where phenylcyclooctane is treated with bromine in the presence of a catalyst such as iron(III) bromide. The reaction conditions usually involve refluxing the reactants in a suitable solvent like dichloromethane.
Industrial Production Methods
On an industrial scale, the production of this compound can be achieved through continuous flow processes that allow for better control of reaction conditions and higher yields. The use of automated systems and advanced catalysts can enhance the efficiency and scalability of the production process.
Analyse Des Réactions Chimiques
Types of Reactions
(4-Bromophenyl)cyclooctane undergoes various types of chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other functional groups through nucleophilic substitution reactions.
Oxidation Reactions: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction Reactions: Reduction of the bromine atom can yield phenylcyclooctane.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium hydroxide or potassium tert-butoxide in polar aprotic solvents like dimethyl sulfoxide.
Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide in acidic or basic conditions.
Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a palladium catalyst.
Major Products
Substitution: Formation of various substituted cyclooctane derivatives.
Oxidation: Formation of cyclooctanone or cyclooctanoic acid.
Reduction: Formation of phenylcyclooctane.
Applications De Recherche Scientifique
(4-Bromophenyl)cyclooctane has several applications in scientific research:
Chemistry: Used as a precursor in the synthesis of more complex organic molecules and as a model compound for studying reaction mechanisms.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development and as a pharmacological tool in biochemical studies.
Industry: Utilized in the development of new materials and as an intermediate in the production of specialty chemicals.
Mécanisme D'action
The mechanism of action of (4-Bromophenyl)cyclooctane involves its interaction with specific molecular targets and pathways. For example, in biological systems, it may interact with enzymes or receptors, leading to inhibition or activation of certain biochemical processes. The exact mechanism can vary depending on the specific application and the nature of the target.
Comparaison Avec Des Composés Similaires
Similar Compounds
Phenylcyclooctane: Lacks the bromine substituent and has different reactivity and properties.
Cyclooctylbenzene: Similar structure but with the phenyl group attached directly to the cyclooctane ring.
4-Chlorophenylcyclooctane: Similar to (4-Bromophenyl)cyclooctane but with a chlorine substituent instead of bromine.
Uniqueness
This compound is unique due to the presence of the bromine atom, which imparts distinct reactivity and properties compared to its analogs. The bromine substituent can participate in various chemical reactions, making it a versatile compound for synthetic and research applications.
Propriétés
Formule moléculaire |
C14H19Br |
|---|---|
Poids moléculaire |
267.20 g/mol |
Nom IUPAC |
(4-bromophenyl)cyclooctane |
InChI |
InChI=1S/C14H19Br/c15-14-10-8-13(9-11-14)12-6-4-2-1-3-5-7-12/h8-12H,1-7H2 |
Clé InChI |
JFQSQDLUPJJSST-UHFFFAOYSA-N |
SMILES canonique |
C1CCCC(CCC1)C2=CC=C(C=C2)Br |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


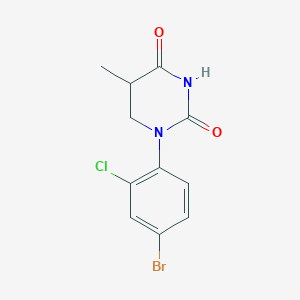
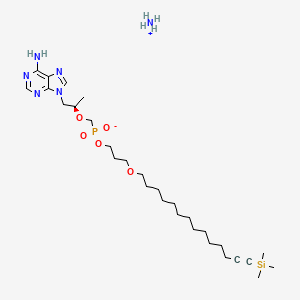
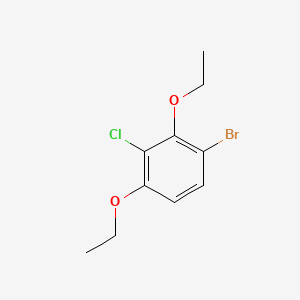
![8-Boc-3-(2-methoxycarbonylphenyl)-8-aza-bicyclo[3.2.1]oct-2-ene](/img/structure/B14771448.png)

